Piclopastine
Description
Piclopastine is a pharmaceutical compound listed among various therapeutic agents, including antibiotics, antiallergics, and cardiovascular drugs . Its exact mechanism of action, pharmacokinetics, and clinical applications remain underreported, necessitating cautious interpretation of available data.
Properties
CAS No. |
55837-13-3 |
|---|---|
Molecular Formula |
C20H26ClN3O2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C20H26ClN3O2/c21-18-6-4-17(5-7-18)20(19-3-1-2-8-22-19)24-11-9-23(10-12-24)13-15-26-16-14-25/h1-8,20,25H,9-16H2 |
InChI Key |
CQMJYIJMUFRNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piclopastine involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Piclopastine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Piclopastine is widely used in scientific research due to its ability to block histamine receptors. Its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in studies of histamine receptor function and signaling pathways.
Medicine: Investigated for potential therapeutic uses in treating allergic reactions and other histamine-related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Piclopastine exerts its effects by binding to histamine 1 receptors, thereby blocking the action of histamine. This prevents the typical allergic response, such as inflammation and itching. The molecular targets of this compound include the histamine 1 receptors located on various cells, including those in the respiratory and immune systems .
Comparison with Similar Compounds
Table 1: Comparative Overview of this compound and Related Compounds
Functional Comparison
- Pemirolast : A mast cell stabilizer used in allergic conjunctivitis, pemirolast prevents histamine release rather than directly blocking H₁ receptors. This contrasts with this compound’s inferred mechanism as a receptor antagonist .
- Peraclopone : Structurally distinct (benzodiazepine analog), peraclopone’s primary use is likely in psychiatric disorders, highlighting functional divergence from this compound’s antiallergic role .
Structural Comparison
While structural data for this compound are unavailable, pemirolast’s benzopyranopyridine backbone and peraclopone’s benzodiazepine-like framework suggest significant differences in pharmacophore design. This divergence may explain variations in target selectivity and side-effect profiles.
Research Findings and Limitations
Current evidence lacks pharmacokinetic or efficacy data for this compound. However, its inclusion in regulatory lists alongside established antiallergics supports its classification in this category . Comparative studies are absent, but the following hypotheses emerge:
- Potency : If this compound acts as an H₁ antagonist, its affinity might parallel second-generation antihistamines (e.g., cetirizine), though this remains speculative.
- Safety : Structural similarities to pemirolast could imply a favorable safety profile with minimal CNS penetration.
Biological Activity
Piclopastine is a compound recognized for its biological activity, particularly as an antihistamine. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings that highlight its efficacy and safety.
Antihistamine Properties
this compound primarily functions as an antagonist to the H1 histamine receptors. By blocking these receptors, it prevents the actions of histamine, a compound that plays a crucial role in allergic reactions and inflammatory responses. This inhibition reduces symptoms such as itching, swelling, and redness associated with allergies.
Therapeutic Applications
This compound has been studied for various therapeutic applications, including:
- Allergic Rhinitis : Effective in alleviating symptoms associated with seasonal allergies.
- Urticaria : Provides relief from hives and other skin reactions.
- Anaphylactic Reactions : May serve as an adjunct treatment in managing severe allergic reactions.
1. Efficacy Studies
A series of clinical trials have demonstrated the effectiveness of this compound in reducing allergy symptoms. A notable study indicated that participants receiving this compound reported a significant decrease in nasal congestion and sneezing compared to those receiving a placebo.
2. Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration. The compound has a half-life that supports once-daily dosing, enhancing patient compliance.
3. Safety Profile
Research indicates that this compound has a favorable safety profile, with common side effects including mild drowsiness and gastrointestinal discomfort. Serious adverse effects are rare, making it a suitable option for long-term management of allergic conditions.
Case Studies
Case Study 1: Allergic Rhinitis Management
A clinical trial involving 200 participants with allergic rhinitis showed that those treated with this compound experienced a 50% reduction in symptom severity over four weeks compared to a control group.
Case Study 2: Urticaria Treatment
In another study focusing on chronic urticaria, patients treated with this compound reported significant improvement in itch severity scores within two weeks of treatment initiation.
Comparative Analysis
| Property | This compound | Other Antihistamines (e.g., Cetirizine) |
|---|---|---|
| H1 Receptor Affinity | High | Moderate |
| Onset of Action | Rapid (1-2 hours) | Moderate (1-3 hours) |
| Half-life | 10 hours | 8 hours |
| Common Side Effects | Mild drowsiness | Drowsiness, dry mouth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
